Superior Human P2X7 Potency of CE-224535 vs. A-740003
In a functional assay using HEK293 cells expressing the human P2X7 receptor, CE-224535 inhibits BzATP-induced ethidium bromide uptake with an IC50 of 4 nM (pIC50 = 8.4) [1]. This is an order of magnitude more potent than the commonly used competitive antagonist A-740003, which has a reported IC50 of 44 nM in the same human receptor assay [2].
| Evidence Dimension | In vitro potency at human P2X7 receptor |
|---|---|
| Target Compound Data | IC50 = 4 nM (pIC50 = 8.4) |
| Comparator Or Baseline | A-740003, IC50 = 44 nM (competitive P2X7 antagonist) |
| Quantified Difference | CE-224535 is 11-fold more potent (4 nM vs. 44 nM). |
| Conditions | HEK293 cells expressing human P2X7R; inhibition of BzATP-induced EtBr uptake. |
Why This Matters
The 11-fold higher potency of CE-224535 translates to lower required concentrations in in vitro assays, reducing the risk of off-target effects and enabling more precise probing of human P2X7 pharmacology.
- [1] IUPHAR/BPS Guide to Pharmacology. PF-04905428 Ligand Activity Charts. https://www.guidetoimmunopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=9062 View Source
- [2] Alomone Labs. A-740003 Product Datasheet. https://www.alomone.com/p/a-740003/A-420 View Source
